molecular formula C16H17N B8456268 9-(Butan-2-YL)-9H-carbazole CAS No. 200698-06-2

9-(Butan-2-YL)-9H-carbazole

Cat. No.: B8456268
CAS No.: 200698-06-2
M. Wt: 223.31 g/mol
InChI Key: ZUJCVBCKDAFTBW-UHFFFAOYSA-N
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Description

9-(Butan-2-yl)-9H-carbazole is a carbazole derivative substituted with a branched alkyl chain (butan-2-yl) at the nitrogen atom of the carbazole core. For example, 9-(4-bromobutyl)-9H-carbazole is prepared using 1,4-dibromobutane and carbazole in the presence of tetrabutylammonium bromide (TBAB) . The branched butan-2-yl group likely introduces steric hindrance and modulates solubility and electronic properties compared to linear alkyl or aryl substituents.

Properties

CAS No.

200698-06-2

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

9-butan-2-ylcarbazole

InChI

InChI=1S/C16H17N/c1-3-12(2)17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-12H,3H2,1-2H3

InChI Key

ZUJCVBCKDAFTBW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Modifications

The photophysical, electrochemical, and structural properties of carbazole derivatives are highly dependent on the substituent at the N-position. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of 9H-Carbazole Derivatives
Compound Substituent Type Key Properties References
9-(Butan-2-yl)-9H-carbazole Branched alkyl Expected steric hindrance; moderate electron-donating effect. Likely enhances solubility and influences packing in solid-state applications. Inferred
9-(4-Methoxyphenyl)-9H-carbazole Electron-donating aryl Orthorhombic crystal system (Pbca), lattice parameters: a = 16.2645 Å, b = 7.8297 Å, c = 22.819 Å. Enhanced fluorescence due to methoxy group.
9-(4-Bromophenyl)-9H-carbazole Electron-withdrawing aryl Bromine atom increases molecular polarity and reactivity (e.g., Suzuki coupling). Crystal structure data available via CCDC 987662.
9-(2-Thienyl)-9H-carbazole Heteroaromatic Reduced conjugation compared to planar analogs due to steric hindrance; absorption onset at 345 nm vs. 385 nm in fused thienopyrrolocarbazole.
9-(Diphenylborylphenyl)-9H-carbazole Electron-deficient Exhibits balanced hole/electron transport (HOMO: −5.34 eV, LUMO: −1.96 eV). Suitable for single-layer electroluminescent devices.
9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole Bulky substituents Triphenylsilyl groups improve thermal stability and electron transport. Used in OLEDs for high efficiency.

Optical and Electronic Properties

  • Fluorescence and Absorption: Methoxyphenyl and benzyl derivatives exhibit strong fluorescence, making them suitable for cation sensing (e.g., rare earth cations) . Thienyl-substituted carbazoles show red-shifted absorption when fused into planar systems (e.g., thienopyrrolocarbazole) due to extended conjugation, whereas non-fused analogs like 9-(2-thienyl)-9H-carbazole have blue-shifted absorption (345 nm) .
  • Charge Transport :
    • Bulky substituents (e.g., triphenylsilyl) enhance electron mobility by reducing intermolecular quenching .
    • Boron-containing derivatives (e.g., 9-(diphenylborylphenyl)-9H-carbazole) enable bipolar charge transport, critical for electroluminescent devices .

Thermal and Crystallographic Behavior

  • Crystal Packing :
    • 9-(4-Methoxyphenyl)-9H-carbazole crystallizes in an orthorhombic system with a density of 1.249 Mg/m³ .
    • Bromophenyl derivatives exhibit distinct packing modes due to halogen bonding, as seen in CCDC-reported structures .
  • Thermal Stability :
    • Bulky substituents like tert-butylphenyl and triphenylsilyl groups increase glass transition temperatures (Tg) and thermal decomposition thresholds, critical for device longevity .

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